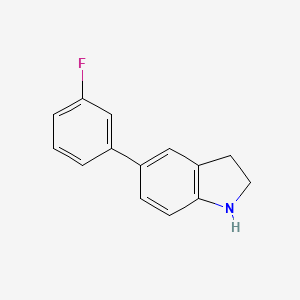

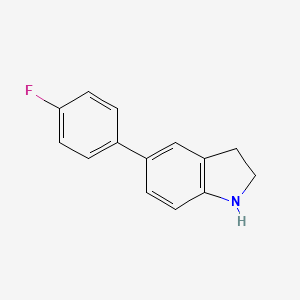

5-(4-Fluorophenyl)indoline

説明

5-(4-Fluorophenyl)indoline is a compound with the molecular formula C14H12FN . It is a derivative of indole, a heterocyclic compound that is aromatic and weakly basic . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .

Synthesis Analysis

Indole derivatives are synthesized through a variety of methods. For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The use of a Pd/C-ethylene system enables a synthesis of anilines and indoles from cyclohexanones in the presence of NH4OAc .Molecular Structure Analysis

The structure of 5-(4-Fluorophenyl)indoline consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, and the aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds .Chemical Reactions Analysis

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis

5-(4-Fluorophenyl)indoline has an average mass of 213.250 Da and a monoisotopic mass of 213.095383 Da . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.科学的研究の応用

Antiviral Activity

Indoline derivatives have shown promise as antiviral agents. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .

Neuroprotective Properties

Designing multifunctional neuroprotective agents is crucial for battling ischemic stroke. Some indoline derivatives have been explored in this context, showing significant protective effects against oxidative stress-induced cell death .

Synthetic Applications

The Fischer indole synthesis has been employed to create optically active indoline derivatives. For example, the synthesis of tricyclic indole from cyclohexanone and phenylhydrazine hydrochloride yielded promising results .

Antioxidant Effects

Given the importance of antioxidants in health, evaluating the antioxidant capacity of 5-(4-Fluorophenyl)indoline derivatives could be enlightening.

作用機序

Target of Action

5-(4-Fluorophenyl)indoline, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound and play a crucial role in its biological activity. For instance, some indoline derivatives have shown significant binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), which are involved in neuroprotection .

Mode of Action

The mode of action of 5-(4-Fluorophenyl)indoline involves its interaction with its targets, leading to various changes. For example, indoline derivatives have been found to exhibit significant protective effects against H2O2-induced death of RAW 264.7 cells . This suggests that these compounds may interact with their targets to modulate cellular responses to oxidative stress.

Biochemical Pathways

Indole derivatives, including 5-(4-Fluorophenyl)indoline, can affect various biochemical pathways. For instance, some indoline derivatives have been found to lower the secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells . This suggests that these compounds may modulate inflammatory pathways, leading to downstream effects such as reduced inflammation.

Result of Action

The result of the action of 5-(4-Fluorophenyl)indoline at the molecular and cellular levels can be diverse, depending on its targets and the biochemical pathways it affects. For example, some indoline derivatives have been found to significantly elevate the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage . This suggests that these compounds may have neuroprotective effects.

将来の方向性

特性

IUPAC Name |

5-(4-fluorophenyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN/c15-13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-16-14/h1-6,9,16H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACORYALRULDMRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenyl)indoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrido[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B3164714.png)

![(2Z)-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3164734.png)

![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B3164744.png)

![5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B3164752.png)

![(2E)-3-[3-(ethoxymethyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B3164759.png)

![1-[5-(3-Fluorophenyl)-2-thienyl]ethanone](/img/structure/B3164760.png)

![1-[5-(2-Methoxyphenyl)-2-thienyl]ethanone](/img/structure/B3164762.png)